5-Bromoethynyl-2'-deoxyuridine is a synthetic nucleoside analog derived from 2'-deoxyuridine, characterized by the presence of a bromine atom and an ethynyl group at the 5-position of the uracil base. This compound is particularly significant in molecular biology and medicinal chemistry due to its potential applications in studying DNA synthesis and as an antiviral agent.
5-Bromoethynyl-2'-deoxyuridine falls under the category of nucleoside analogs, specifically modified pyrimidines. These compounds are often utilized in research to investigate DNA synthesis and cellular proliferation.
The synthesis of 5-bromoethynyl-2'-deoxyuridine typically involves a multi-step process:
The synthesis may involve protecting groups to enhance solubility and prevent undesired reactions during bromination. For example, acetyl groups are commonly used to protect hydroxyl functionalities during these reactions . The final product is purified using chromatographic techniques to achieve high purity yields.
The molecular structure of 5-bromoethynyl-2'-deoxyuridine includes:
The molecular formula for 5-bromoethynyl-2'-deoxyuridine is C_10H_10BrN_3O_3. Its molar mass is approximately 288.11 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm its structure .
5-Bromoethynyl-2'-deoxyuridine participates in various chemical reactions typical for nucleoside analogs:
These reactions are significant for modifying the compound for specific applications in research and drug development.
As a nucleoside analog, 5-bromoethynyl-2'-deoxyuridine is incorporated into DNA during replication. Its structure mimics that of natural deoxythymidine, allowing it to be mistakenly incorporated by DNA polymerases.
Once incorporated, this compound can disrupt normal DNA synthesis and function, potentially leading to cytotoxic effects in rapidly dividing cells or viral replication processes. Its mechanism has been explored in various studies focusing on antiviral activity against herpes simplex viruses .
Analytical data such as IR spectra show characteristic absorption bands corresponding to functional groups present in the molecule .
5-Bromoethynyl-2'-deoxyuridine has several scientific uses:
The development of halogenated pyrimidine nucleosides represents a cornerstone in medicinal chemistry, driven by the quest for antiviral and anticancer agents. Early work focused on simple halogen substitutions: arabinose-derived nucleosides like spongothymidine and spongouridine (isolated from Tethya crypta in the 1950s) revealed the profound biological impact of sugar moiety modifications [6]. This spurred the synthesis of 5-halogenated deoxyuridine analogues, including 5-bromo-2'-deoxyuridine (BrdU) and 5-iodo-2'-deoxyuridine (IdU), which incorporated bromine or iodine at the 5-position of uracil [7] [9]. These compounds served dual purposes: as radiosensitizers/therapeutic agents and as molecular tools for tracking DNA synthesis in proliferating cells [4] [9].
A paradigm shift occurred with the introduction of alkynyl modifications at the 5-position. Ethynyl groups offered advantages for bioorthogonal "click chemistry," enabling highly specific detection of DNA synthesis without denaturation steps [8] [10]. 5-Bromoethynyl-2'-deoxyuridine emerged as a hybrid analogue, combining the bromine atom’s established DNA-incorporating properties with the ethynyl group’s capacity for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [5] [10]. This structural innovation bridged the gap between classic thymidine tracers (BrdU, requiring harsh detection conditions) and modern analogues like 5-ethynyl-2'-deoxyuridine (EdU) [8] [10].
Table 1: Key Milestones in Halogenated Pyrimidine Nucleoside Development
Time Period | Key Compounds | Structural Innovation | Primary Application |
---|---|---|---|
1950s | Spongothymidine, Spongouridine | Arabinose sugar configuration | Discovery of unnatural nucleosides |
1960s | Ara-C (Cytarabine), BrdU | Halogen (Br, I) at C5 of uracil | Anticancer therapy, Cell cycle labeling |
1970s-1980s | 5-Fluorouracil (5-FU), FdUrd | Fluorine at C5 | Antimetabolite therapy |
1990s | 5-(5-Bromothien-2-yl)-2'-deoxyuridine | Heteroaromatic substituents at C5 | Antiviral agents |
2000s-Present | EdU, 5-Bromoethynyl-2'-deoxyuridine | Alkynyl group (ethynyl, bromoethynyl) at C5 | Bioorthogonal labeling, Antiviral research |
The synthesis of 5-bromoethynyl-2'-deoxyuridine exploits palladium-mediated cross-coupling as its pivotal step. The foundational approach involves reacting 5-iodo-2'-deoxyuridine (IdU) with terminal alkynes under catalytic conditions [2]. To access the bromoethynyl derivative specifically, bromoacetylene serves as the coupling partner. This requires precise control:
Protected-5-I-dU + Br-C≡C-H → Protected-5-(BrC≡C)-dU
Alternative routes involve direct electrophilic bromoethynylation of protected 2'-deoxyuridine using reagents like (bromoethynyl)trialkylstannanes or bromoethynylmagnesium bromide, but these often suffer from lower regioselectivity and yield compared to the Sonogashira route [5].
The efficiency of the Sonogashira coupling step is paramount for high-yield synthesis of 5-bromoethynyl-2'-deoxyuridine. Optimization focuses on catalyst systems, ligands, solvents, and reaction conditions:
Table 2: Optimization Parameters for Sonogashira Synthesis of 5-Bromoethynyl-2'-Deoxyuridine
Parameter | Standard Condition | Optimized Alternative | Impact on Yield/Purity |
---|---|---|---|
Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + dppf | Comparable yield (~75%), Lower Pd load possible |
Ligand | PPh₃ | PtBu₃ | Increased Turnover Number (TON), Reduced dehalogenation |
Co-Catalyst | CuI | None (Ligand-modified Pd only) | Possible but generally lower yields for bromoacetylene |
Solvent | DMF/Et₃N (1:1) | THF/Et₃N (1:1) | Slightly reduced yield (~65%) |
Temperature | 50°C | 80°C (Microwave) | Similar yield in <1 hour vs 12 hours |
Atmosphere | N₂/Ar | Air | Severe reduction in yield (<20%), Increased homocoupling |
Rigorous structural confirmation of 5-bromoethynyl-2'-deoxyuridine utilizes complementary analytical techniques:
High-Resolution Mass Spectrometry (HRMS): Electrospray Ionization (ESI) or Electron Impact (EI) HRMS confirms the molecular formula (C₁₁H₁₁BrN₂O₅). The expected [M+H]⁺ ion is observed at m/z 331.0002 (calculated for C₁₁H₁₂⁷⁹BrN₂O₅: 331.0000). Characteristic isotopic patterns due to ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio) confirm the presence of bromine [5] [10].
X-Ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and conformation. Crystals suitable for diffraction are typically grown by slow evaporation from ethanol/water mixtures. The structure reveals:
Synthetic strategies for key halogenated deoxyuridines highlight the unique requirements for 5-bromoethynyl-2'-deoxyuridine:
Table 3: Synthetic Comparison of Key Halogenated 2'-Deoxyuridine Analogues
Compound | Key Structural Feature | Primary Synthetic Method | Catalyst Requirement | Relative Synthetic Complexity | Key Application |
---|---|---|---|---|---|
BrdU | 5-Bromouracil | Electrophilic Bromination | None | Low | DNA Labeling, Radiosensitizer |
IdU | 5-Iodouracil | Electrophilic Iodination | None | Low | Antiviral (Historical), Precursor |
EdU | 5-Ethynyluracil | Sonogashira (IdU + TMSA), Desilylation | Pd/Cu | Medium | Bioorthogonal DNA Labeling |
5-Bromoethynyl-2'-deoxyuridine | 5-(Bromoethynyl)uracil | Sonogashira (IdU + BrC≡CH) | Pd/Cu | High | Dual-Function Labeling, Antiviral Research |
5-(5-Bromothien-2-yl)-2'-deoxyuridine | 5-(5-Bromothiophen-2-yl)uracil | Suzuki/Stille Coupling | Pd (Cu not needed) | Medium-High | Potent Antiviral (HSV-1, VZV) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7